molecular formula C29H29ClN2O5 B12094027 benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate

benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate

Cat. No.: B12094027
M. Wt: 521.0 g/mol
InChI Key: TYHXUSZTTOPURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a chlorinated hexyl chain, and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection:

    Chlorination: The chlorination of the hexyl chain to introduce the chlorine atom.

    Carbamate Formation: The formation of the benzyl carbamate moiety through a reaction with benzyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorine atom in the hexyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and interactions. The Fmoc group is particularly useful in peptide synthesis.

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic properties. The presence of the Fmoc group allows for the synthesis of peptide-based drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the amine functionality, which can then participate in various biochemical pathways. The chlorinated hexyl chain may interact with hydrophobic regions of proteins or membranes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Benzyl N-(6-chloropyrazin-2-yl)carbamate

Uniqueness

Benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate is unique due to the combination of its Fmoc group, chlorinated hexyl chain, and benzyl carbamate moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields of research.

Properties

Molecular Formula

C29H29ClN2O5

Molecular Weight

521.0 g/mol

IUPAC Name

benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate

InChI

InChI=1S/C29H29ClN2O5/c30-27(33)26(16-8-9-17-31-28(34)36-18-20-10-2-1-3-11-20)32-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,31,34)(H,32,35)

InChI Key

TYHXUSZTTOPURF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.